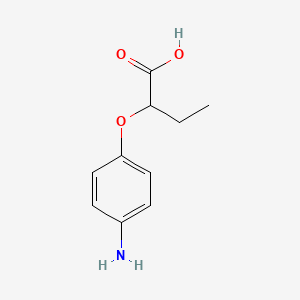

2-(4-Aminophenoxy)butanoic acid

Beschreibung

2-(4-Aminophenoxy)butanoic acid is a substituted butanoic acid derivative featuring a phenoxy group with an amino substituent at the para position. The molecule consists of a butanoic acid backbone (CH₂CH₂CH₂COOH) linked to a 4-aminophenoxy group (O-C₆H₄-NH₂).

Eigenschaften

CAS-Nummer |

6271-85-8 |

|---|---|

Molekularformel |

C10H13NO3 |

Molekulargewicht |

195.21 g/mol |

IUPAC-Name |

2-(4-aminophenoxy)butanoic acid |

InChI |

InChI=1S/C10H13NO3/c1-2-9(10(12)13)14-8-5-3-7(11)4-6-8/h3-6,9H,2,11H2,1H3,(H,12,13) |

InChI-Schlüssel |

VPLBIBRMAXTXPM-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C(=O)O)OC1=CC=C(C=C1)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenoxy)butanoic acid typically involves the reaction of 4-aminophenol with butanoic acid derivatives. One common method is the esterification of 4-aminophenol with butanoic acid, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of acid catalysts and elevated temperatures to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of 2-(4-Aminophenoxy)butanoic acid may involve large-scale esterification reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Aminophenoxy)butanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction can produce primary amines .

Wissenschaftliche Forschungsanwendungen

2-(4-Aminophenoxy)butanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(4-Aminophenoxy)butanoic acid involves its interaction with specific molecular targets. The aminophenoxy group can form hydrogen bonds and other interactions with biological molecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional similarities and differences between 2-(4-Aminophenoxy)butanoic acid and related compounds are critical for understanding its unique properties and applications. Key analogs include phenoxybutanoic acid derivatives, aryl-substituted butanoic acids, and compounds with amino or acetamido groups.

Table 1: Structural and Functional Comparison of Selected Compounds

*Calculated based on molecular formula.

Key Findings:

Substituent Effects on Bioactivity: Chlorinated phenoxybutanoic acids like MCPB and 2,4-DB exhibit herbicidal activity due to their ability to mimic natural auxins, disrupting plant growth . In contrast, amino-substituted analogs (e.g., 2-(4-aminophenyl)butanoic acid) are associated with pharmaceutical research, suggesting that the amino group enhances compatibility with biological targets . The acetamido group in 4-(2-Acetamidophenoxy)butanoic acid likely improves metabolic stability compared to primary amines, making it a preferred intermediate in drug synthesis .

Physical Properties: The density of 2-(4-aminophenyl)butanoic acid (1.171 g/cm³) and its relatively high boiling point (354.6°C) reflect strong intermolecular hydrogen bonding due to the amino and carboxylic acid groups . Similar trends are expected for 2-(4-Aminophenoxy)butanoic acid. Phenoxybutanoic acids with electron-withdrawing groups (e.g., chlorine in MCPB) exhibit lower vapor pressure, enhancing environmental persistence as herbicides .

Synthetic Utility: Compounds like tert-Butyl 2-(4-aminophenoxy)acetate (CAS 167843-57-4) demonstrate the use of protective groups (e.g., tert-butyl esters) in synthesizing acid-sensitive derivatives . This strategy could apply to 2-(4-Aminophenoxy)butanoic acid for controlled drug delivery systems.

Biologische Aktivität

2-(4-Aminophenoxy)butanoic acid is an organic compound notable for its potential biological activities, particularly in pharmacology and biochemistry. With a molecular formula of C12H15NO3 and a molecular weight of approximately 221.25 g/mol, this compound features a butanoic acid moiety linked to a 4-aminophenoxy group, which is significant for its interactions with biological macromolecules.

Chemical Structure and Properties

The structural characteristics of 2-(4-Aminophenoxy)butanoic acid include:

- Amino Group : Contributes to its reactivity and interaction with biological targets.

- Phenyl Ring : Provides aromatic stability and influences solubility.

- Butanoic Acid Chain : Important for its pharmacological activity.

Biological Activities

Research has identified several biological activities associated with 2-(4-Aminophenoxy)butanoic acid:

- Antiproliferative Effects :

- Anti-inflammatory Properties :

-

Mechanism of Action :

- Investigations into its mechanism of action reveal that it may interact with specific receptors or enzymes involved in cellular signaling pathways.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 2-(4-Aminophenoxy)butanoic acid typically involves several chemical reactions, including Williamson etherification and subsequent acidolysis, yielding high purity products . Understanding the structure-activity relationship is crucial for optimizing its biological efficacy.

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally related to 2-(4-Aminophenoxy)butanoic acid, highlighting their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-(4-Aminophenoxy)butanoic acid | C10H13NO3 | Shorter butanoic chain; similar applications |

| 4-(4-Aminophenoxy)benzoic acid | C13H13NO3 | Contains a benzoic acid moiety; different reactivity profile |

| 4-(4-Aminophenoxy)propanoic acid | C12H15NO3 | Shorter propanoic chain affects solubility |

| 4-(2-Aminophenyl)-2,4-dioxobutanoic acid | C10H9NO4 | Contains dioxo functional groups; distinct biological activities |

Case Studies and Research Findings

Recent studies have focused on the therapeutic potential of 2-(4-Aminophenoxy)butanoic acid:

- Cancer Research : A study demonstrated that this compound could inhibit the growth of human colorectal adenocarcinoma (Caco-2) cells in vitro, indicating its potential as an anticancer agent .

- Inflammatory Disorders : Another investigation suggested that derivatives of this compound could modulate inflammatory responses, presenting opportunities for new anti-inflammatory therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.